(S)-Methyl 2-acetamido-2-phenylacetate
CAS No.: 36060-84-1
Cat. No.: VC21538244
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36060-84-1 |
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Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | methyl (2S)-2-acetamido-2-phenylacetate |
Standard InChI | InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 |
Standard InChI Key | SAPRVTLHJXZROQ-JTQLQIEISA-N |
Isomeric SMILES | CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |
SMILES | CC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Canonical SMILES | CC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Chemical Structure and Properties
Structural Characteristics
(S)-Methyl 2-acetamido-2-phenylacetate is a chiral molecule derived from phenylglycine. It consists of a phenyl ring attached to a carbon atom that also bears an acetamido group (-NHCOCH₃) and a methyl ester group (-COOCH₃). The compound possesses an S-configuration at its stereogenic center, which distinguishes it from its enantiomer and gives it specific biological properties .
The molecular structure can be represented by the following formula:
Property | Value |
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Molecular Formula | C₁₁H₁₃NO₃ |
Molecular Weight | 207.23 g/mol |
IUPAC Name | (S)-methyl 2-acetamido-2-phenylacetate |
SMILES Notation | O=C(OC)C(NC(C)=O)C1=CC=CC=C1 |
CAS Number | 36061-00-4 (for racemic form) |
The compound is structurally related to (S)-2-acetamido-2-phenylacetic acid (N-acetyl-L-phenylglycine), which differs only in having a carboxylic acid group instead of a methyl ester . This relationship is significant for understanding the compound's reactivity and potential derivatives.
Physical Properties
As a methyl ester derivative of N-acetylphenylglycine, (S)-methyl 2-acetamido-2-phenylacetate typically exists as a crystalline solid at room temperature. While specific data for the pure (S)-enantiomer is limited in the provided sources, related compounds suggest it would have moderate solubility in organic solvents such as methanol, ethanol, and chloroform, with limited solubility in water .
The stereogenic center is critical to its properties, as the S-configuration conveys specific spatial orientation to the molecule that can influence its interactions with biological systems and other chiral molecules.
Synthetic Methods
General Synthetic Approaches
The synthesis of (S)-methyl 2-acetamido-2-phenylacetate typically begins with (S)-phenylglycine or a suitable derivative. Several synthetic pathways can be employed, with esterification and acetylation being key reactions in most approaches.
One common method involves the esterification of (S)-phenylglycine to produce the corresponding methyl ester, followed by N-acetylation. Alternatively, N-acetyl-(S)-phenylglycine can be methylated to yield the desired compound .
Stereoselective Synthesis
Maintaining stereochemical purity is crucial when synthesizing (S)-methyl 2-acetamido-2-phenylacetate. The synthesis typically starts with enantiomerically pure (S)-phenylglycine, and conditions are carefully controlled to prevent racemization at the stereogenic center .
A detailed synthetic procedure adapted from related compounds might involve:
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Reaction of (S)-phenylglycine with methanol in the presence of thionyl chloride at controlled temperature (40-60°C)
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Isolation of the resulting methyl ester hydrochloride
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Acetylation of the amino group using acetic anhydride or acetyl chloride
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Purification of the final product
The patent literature describes similar processes for the D-isomer, which could be adapted for the S-enantiomer with appropriate modifications :
Step | Reagents | Conditions | Notes |
---|---|---|---|
Esterification | Phenylglycine, methanol, thionyl chloride | 50-65°C, 1-1.5h | Temperature control crucial |
Isolation | Organic solvent (toluene/hexane) | Azeotropic distillation, 0.05-0.1 MPa vacuum | Removes excess methanol |
Crystallization | - | Cooling to 0-15°C | Critical for purity |
Purification | Methanol wash | Cold methanol (0-5°C) | Improves optical purity |
Applications and Significance
Pharmaceutical Applications
(S)-Methyl 2-acetamido-2-phenylacetate serves as an important chiral building block in pharmaceutical synthesis. Its structural features make it valuable for the preparation of various bioactive compounds, particularly those requiring specific stereochemistry for their activity .
The compound's protected amino acid structure provides a useful scaffold that can be further modified to create more complex molecules. The methyl ester offers a reactive site for further transformations, while the N-acetyl group provides protection for the amino functionality during synthetic sequences.
Research Applications
In research settings, (S)-methyl 2-acetamido-2-phenylacetate is employed as:
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A chiral auxiliary in asymmetric synthesis
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A standard for analytical method development
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A model compound for studying stereochemical influences on reactivity
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A reference material for chromatographic and spectroscopic analyses
Relation to Similar Compounds
(S)-Methyl 2-acetamido-2-phenylacetate is structurally related to several compounds with established pharmaceutical relevance:
Understanding these relationships helps in predicting the compound's behavior and potential applications across different fields.
Analytical Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize (S)-methyl 2-acetamido-2-phenylacetate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the methyl ester, acetamido group, and phenyl ring.
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for:
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N-H stretching (3300-3400 cm⁻¹)
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C=O stretching of the ester (1730-1750 cm⁻¹)
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C=O stretching of the amide (1630-1690 cm⁻¹)
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C-O stretching of the ester (1200-1300 cm⁻¹)
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Mass Spectrometry: Would typically show a molecular ion peak at m/z 207 (corresponding to its molecular weight), along with fragmentation patterns characteristic of esters and amides.
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity and stereochemical integrity of (S)-methyl 2-acetamido-2-phenylacetate:
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the S-enantiomer from any R-enantiomer impurity.
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Gas Chromatography (GC): May be employed for volatile derivatives or degradation products.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.
Structure-Activity Relationships
Stereochemical Significance
The S-configuration at the stereogenic center of (S)-methyl 2-acetamido-2-phenylacetate is crucial for its biological activity and synthetic utility. This stereochemistry influences:
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Binding to biological targets (when used in pharmaceutical applications)
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Reactivity in stereoselective transformations
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Physical properties such as crystallization behavior and solubility
Comparative Analysis
When comparing (S)-methyl 2-acetamido-2-phenylacetate with related compounds, several structure-activity patterns emerge:
Future Research Directions
Synthetic Improvements
Future research on (S)-methyl 2-acetamido-2-phenylacetate may focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Implementation of continuous flow processes for industrial-scale production
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Exploration of biocatalytic approaches for improved stereoselectivity
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Design of novel catalysts for direct asymmetric synthesis
Expanded Applications
Potential new applications for (S)-methyl 2-acetamido-2-phenylacetate include:
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Development as a building block for novel pharmaceutical agents
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Utilization in materials science for chiral polymers or materials
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Application in asymmetric catalysis as a chiral ligand precursor
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Exploration as a standard in emerging analytical techniques
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